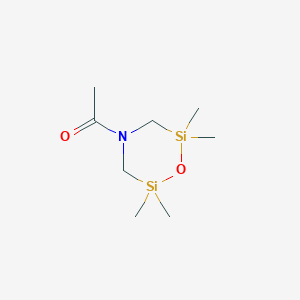
1-Oxa-4-aza-2,6-disilacyclohexane, 4-acetyl-2,2,6,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-4-aza-2,6-disilacyclohexane, 4-acetyl-2,2,6,6-tetramethyl- is a unique organosilicon compound characterized by its distinctive ring structure containing oxygen, nitrogen, and silicon atoms
Preparation Methods
The synthesis of 1-Oxa-4-aza-2,6-disilacyclohexane, 4-acetyl-2,2,6,6-tetramethyl- typically involves the reaction of appropriate silicon-containing precursors with nitrogen and oxygen-containing reagents under controlled conditions. One common method involves the use of 2,2,6,6-tetramethyl-1-oxa-2,6-disilacyclohexane as a starting material, which undergoes acetylation to introduce the acetyl group at the 4-position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-Oxa-4-aza-2,6-disilacyclohexane, 4-acetyl-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Oxa-4-aza-2,6-disilacyclohexane, 4-acetyl-2,2,6,6-tetramethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Mechanism of Action
The mechanism of action of 1-Oxa-4-aza-2,6-disilacyclohexane, 4-acetyl-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s silicon-containing structure plays a crucial role in its biological effects .
Comparison with Similar Compounds
1-Oxa-4-aza-2,6-disilacyclohexane, 4-acetyl-2,2,6,6-tetramethyl- can be compared with other similar compounds, such as:
2,2,6,6-Tetramethyl-1-oxa-2,6-disilacyclohexane: This compound lacks the acetyl group and has different chemical properties and reactivity.
4-(3-Methoxybenzyl)-2,2,6,6-tetramethyl-1-oxa-4-aza-2,6-disilacyclohexane: This compound has a methoxybenzyl group instead of an acetyl group, leading to different applications and biological activities.
The uniqueness of 1-Oxa-4-aza-2,6-disilacyclohexane, 4-acetyl-2,2,6,6-tetramethyl- lies in its specific functional groups and their influence on its chemical and biological properties.
Properties
CAS No. |
163311-86-2 |
|---|---|
Molecular Formula |
C8H19NO2Si2 |
Molecular Weight |
217.41 g/mol |
IUPAC Name |
1-(2,2,6,6-tetramethyl-1,4,2,6-oxazadisilinan-4-yl)ethanone |
InChI |
InChI=1S/C8H19NO2Si2/c1-8(10)9-6-12(2,3)11-13(4,5)7-9/h6-7H2,1-5H3 |
InChI Key |
YNYOIDWKENWPLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C[Si](O[Si](C1)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















